![molecular formula C20H22N4O3 B2680186 4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE CAS No. 1421452-45-0](/img/structure/B2680186.png)
4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE
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Overview
Description
4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE is a complex organic compound that features a combination of furan, oxadiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxadiazole intermediates, followed by their coupling with piperidine derivatives. Common reagents used in these reactions include hydrazine, carboxylic acids, and various catalysts to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring yields furanones, while reduction of the oxadiazole ring produces corresponding amines .
Scientific Research Applications
4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: Known for their broad range of biological activities, including antibacterial and antiviral properties.
Furan Derivatives: Commonly used in the synthesis of pharmaceuticals and agrochemicals.
Piperidine Derivatives: Widely studied for their potential as central nervous system agents.
Uniqueness
4-[5-(FURAN-3-YL)-1,3,4-OXADIAZOL-2-YL]-N-(2-PHENYLETHYL)PIPERIDINE-1-CARBOXAMIDE stands out due to its unique combination of furan, oxadiazole, and piperidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications .
Biological Activity
The compound 4-[5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide is a complex organic molecule that has drawn attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Synthesis
This compound features a unique structure that combines a furan ring , an oxadiazole ring , and a piperidine moiety . The synthesis typically involves several steps:
- Formation of the Furan Ring : Synthesized through cyclization of appropriate precursors.
- Synthesis of the 1,3,4-Oxadiazole Ring : Involves the reaction of hydrazides with carboxylic acids under dehydrating conditions.
- Piperidine Ring Formation : Achieved through nucleophilic substitution reactions involving piperidine and suitable electrophiles.
The overall synthetic route is crucial for ensuring the purity and yield of the final product, which is often evaluated using techniques such as TLC and NMR spectroscopy.
Antimicrobial Properties
Research indicates that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to our compound have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacterial Strains Tested | Activity |
---|---|---|
Compound A | E. coli, S. aureus | Effective |
Compound B | Pseudomonas aeruginosa | Moderate |
Compound C | Salmonella Typhi | Effective |
Anticancer Potential
Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of our compound with cancer cell lines remain to be extensively studied.
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory effects, particularly against acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment . The presence of piperidine in the structure is associated with neuroprotective properties.
The biological activity of this compound likely involves:
- Interaction with Molecular Targets : The compound may modulate enzymes and receptors involved in key biological pathways.
- Influence on Biochemical Pathways : It could affect inflammation pathways and cellular signaling related to apoptosis and proliferation.
Comparative Studies
Comparative studies with similar compounds reveal differences in biological activity based on structural variations. For example:
Table 2: Comparison of Biological Activities
Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
Compound D | Furan + Oxadiazole | High | Moderate |
Compound E | Thiophene + Oxadiazole | Moderate | High |
Our Compound | Furan + Oxadiazole + Piperidine | Effective | Under Investigation |
These studies underscore the importance of structural components in determining the biological efficacy of similar compounds.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of oxadiazole derivatives in pharmacology:
- Antimicrobial Activity : A study found that a related oxadiazole compound exhibited broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : Investigations into oxadiazole derivatives have shown promising results in inhibiting tumor growth in vitro .
- Neuroprotective Effects : Research into piperidine derivatives suggests potential benefits in treating neurodegenerative diseases through AChE inhibition .
Properties
IUPAC Name |
4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-20(21-10-6-15-4-2-1-3-5-15)24-11-7-16(8-12-24)18-22-23-19(27-18)17-9-13-26-14-17/h1-5,9,13-14,16H,6-8,10-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZOWAVGQGXHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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